molecular formula C8H11NO2 B1276995 ethyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 3284-47-7

ethyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1276995
CAS RN: 3284-47-7
M. Wt: 153.18 g/mol
InChI Key: FGILMAYWLMWCQA-UHFFFAOYSA-N
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Patent
US08304419B2

Procedure details

DBU (15.0 mL, 100 mmol) was added dropwise to a solution of ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate (15 g, 43 mmol) in THF (100 mL). The mixture was stirred overnight at RT. Diethyl ether (100 mL) and ice cold 5% HCl (100 mL) were added, the layers separated. The organic layer was washed again with washed with ice cold 5% HCl (100 mL) and water (50 mL) followed by saturated sodium bicarbonate (100 mL) and saturated NaCl (50 mL). The organic layer was dried over magnesium sulfate, filtered and concentrated to afford ethyl 3-methyl-1H-pyrrole-2-carboxylate (5.6 g, 84%) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 11.42 (br. s., 1H) 6.84 (t, 1H) 6.00 (t, 1H) 4.21 (q, 2H) 2.25 (s, 3H) 1.28 (t, 3 H). MS: m/z 153.9 (M+1).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CCN2C(=NCCC2)CC1.Cl[C:13]1([CH3:33])[CH2:17][CH2:16][N:15](S(C2C=CC(C)=CC=2)(=O)=O)[C@@H:14]1[C:28]([O:30][CH2:31][CH3:32])=[O:29].C(OCC)C>C1COCC1>[CH3:33][C:13]1[CH:17]=[CH:16][NH:15][C:14]=1[C:28]([O:30][CH2:31][CH3:32])=[O:29]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
ethyl 3-chloro-3-methyl-1-[(4-methylphenyl)sulfonyl]prolinate
Quantity
15 g
Type
reactant
Smiles
ClC1([C@H](N(CC1)S(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)OCC
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic layer was washed again
WASH
Type
WASH
Details
with washed with ice cold 5% HCl (100 mL) and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=C(NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.